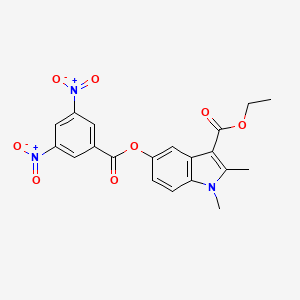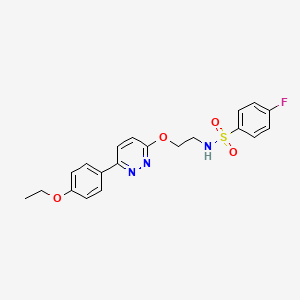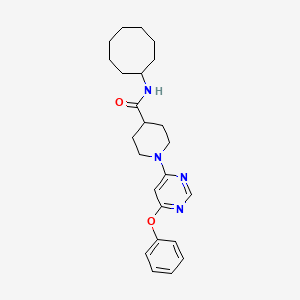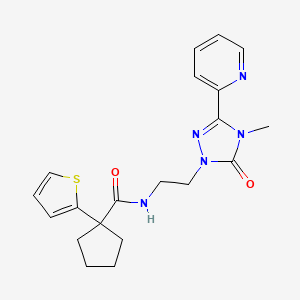
Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Dinitrobenzoyl Group: The dinitrobenzoyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a dinitrobenzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the dinitrobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halides, bases, and acids can be used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core makes it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to specific sites on proteins, modulating their activity. The dinitrobenzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-benzoyloxy-1,2-dimethylindole-3-carboxylate: Similar structure but lacks the nitro groups, which may result in different reactivity and biological activity.
Ethyl 5-(3-nitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate: Contains a single nitro group, which may affect its chemical and biological properties compared to the dinitro derivative.
Properties
IUPAC Name |
ethyl 5-(3,5-dinitrobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O8/c1-4-30-20(25)18-11(2)21(3)17-6-5-15(10-16(17)18)31-19(24)12-7-13(22(26)27)9-14(8-12)23(28)29/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFYVJYBDVIFLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(benzenesulfonyl)-4-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2392111.png)

![3,4-dimethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392115.png)
![4,5-dimethoxy-2-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid](/img/structure/B2392116.png)




![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)



![2-{5-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2392133.png)

